Cas no 690634-11-8 (N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM&)

N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM& 化学的及び物理的性質
名前と識別子
-
- N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM&
- N-benzylbenzotriazole-1-carbothioamide
- 1H-BENZOTRIAZOLE-1-CARBOTHIOAMIDE,N-(PHENYLMETHYL)
- benzotriazole-1-carbothioic acid benzylamide
- N-(Phenylmethyl)-1H-benzotriazole-1-carbothioamide
- N-Benzyl-1H-benzotriazole-1-carbothioamide
- N-Benzyl-1H-benzotriazole-1-carbothioamide, 97%
- N-Benzyl-1h-benzo[d][1,2,3]triazole-1-carbothioamide
- DTXSID30393230
- 690634-11-8
- SCHEMBL22469011
- N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM
- ANAZVFTXAPJJLT-UHFFFAOYSA-N
-
- MDL: MFCD05149407
- インチ: InChI=1S/C14H12N4S/c19-14(15-10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19)
- InChIKey: ANAZVFTXAPJJLT-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CNC(=S)N2C3=CC=CC=C3N=N2
計算された属性
- せいみつぶんしりょう: 268.07800
- どういたいしつりょう: 268.07826757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 74.8Ų
じっけんとくせい
- ゆうかいてん: 112-116 °C (lit.)
- PSA: 74.83000
- LogP: 2.74500
N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM& セキュリティ情報
N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM& 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM& 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-235995-500 mg |
N-Benzyl-1H-benzotriazole-1-carbothioamide, |
690634-11-8 | 500MG |
¥399.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-235995-500mg |
N-Benzyl-1H-benzotriazole-1-carbothioamide, |
690634-11-8 | 500mg |
¥399.00 | 2023-09-05 | ||
Cooke Chemical | S6267649-500mg |
N-Benzyl-1H-benzotriazole-1-carbothioamide |
690634-11-8 | 97% | 500mg |
RMB 377.53 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654612-500MG |
N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM& |
690634-11-8 | 97% | 500MG |
¥633.01 | 2022-02-24 |
N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM& 関連文献
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
6. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM&に関する追加情報
Comprehensive Overview of N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM (CAS No. 690634-11-8): Properties, Applications, and Industry Insights
In the realm of specialized organic compounds, N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM (CAS 690634-11-8) has garnered significant attention for its unique molecular structure and versatile applications. This heterocyclic compound, featuring a benzotriazole core modified with a benzyl group and a carbothioamide functional group, exhibits distinct chemical properties that make it valuable in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "benzotriazole derivatives," "CAS 690634-11-8 supplier," or "N-BENZYL-1H-BENZOTRIAZOLE synthesis," reflecting its growing relevance.
The compound's molecular formula, C14H12N4S, and weight of 268.34 g/mol, position it as a mid-sized organic molecule with balanced lipophilicity and reactivity. Its benzotriazole moiety is known for stabilizing reactive intermediates, while the carbothioamide group introduces sulfur-based reactivity, enabling applications in catalysis and ligand design. Recent studies highlight its potential as a building block for "corrosion inhibitors" and "bioactive scaffolds," aligning with trends in sustainable chemistry and drug discovery.
From a synthetic perspective, N-BENZYL-1H-BENZOTRIAZOLE-1-CARBOTHIOAM is typically prepared via nucleophilic substitution reactions between 1H-benzotriazole and benzyl isothiocyanate. Optimized protocols emphasize green chemistry principles, addressing searches for "eco-friendly synthesis of benzotriazole derivatives." Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity (>98%), a critical parameter for pharmaceutical applications.
In material science, this compound's ability to form stable complexes with transition metals has spurred interest in "coordination polymers" and "metal-organic frameworks (MOFs)." Its thioamide group acts as a versatile ligand, enabling the design of functional materials for gas storage or catalysis. Such applications resonate with the global push for "energy-efficient materials" and "carbon capture technologies."
Regulatory and safety profiles of CAS 690634-11-8 comply with major chemical inventories (e.g., REACH, TSCA). Proper handling guidelines recommend PPE and ventilation, reflecting standard laboratory practices. As research continues, this compound's role in "green chemistry innovations" and "high-value chemical synthesis" is expected to expand, making it a compound of enduring scientific and industrial interest.
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